molecular formula C16H14N2O4 B3000950 1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-19-2

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B3000950
CAS RN: 1797702-19-2
M. Wt: 298.298
InChI Key: NCKPAYSZDQJXCY-UHFFFAOYSA-N
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Description

Isoxazole is an organic compound containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . It’s a class of compounds that contain this ring . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with an oxygen atom next to the nitrogen . The molecular formula of isoxazole-5-carbonyl chloride, a derivative of isoxazole, is C4H2ClNO2 .


Chemical Reactions Analysis

Isoxazole can undergo various chemical reactions . For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles . Also, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely. For instance, isoxazole has a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .

Safety and Hazards

Isoxazole-5-carbonyl chloride, a derivative of isoxazole, is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The synthesis and study of isoxazole and its derivatives continue to be an active area of research due to their significance in drug discovery . The development of new eco-friendly synthetic strategies and the exploration of their biological activities are among the future directions in this field .

properties

IUPAC Name

1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(13-5-8-17-22-13)18-9-6-16(7-10-18)12-4-2-1-3-11(12)15(20)21-16/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKPAYSZDQJXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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